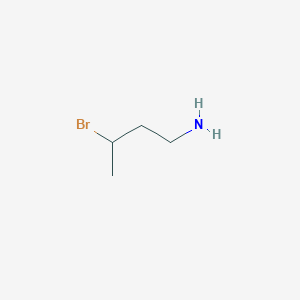

3-Bromobutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10BrN |

|---|---|

Molecular Weight |

152.03 g/mol |

IUPAC Name |

3-bromobutan-1-amine |

InChI |

InChI=1S/C4H10BrN/c1-4(5)2-3-6/h4H,2-3,6H2,1H3 |

InChI Key |

YCLCLQBXCBOFNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromobutan 1 Amine

Retrosynthetic Analysis and Precursor Selection Strategies

A retrosynthetic approach to 3-bromobutan-1-amine reveals several potential synthetic pathways, primarily revolving around the disconnection of the carbon-nitrogen or carbon-bromine bonds.

Approaches from Butane (B89635) Scaffolds and Derivatives

The fundamental four-carbon chain of this compound suggests that readily available butane derivatives can serve as logical starting points. A primary consideration is the introduction of the amino and bromo functionalities at the C1 and C3 positions, respectively.

One logical precursor is butane-1,3-diol . This commercially available starting material possesses hydroxyl groups at the desired carbon positions, which can be selectively functionalized. The primary hydroxyl group at C1 can be preferentially converted to an amine, and the secondary hydroxyl group at C3 can be substituted with a bromine atom.

Another viable starting material is 3-buten-1-ol . This precursor allows for the introduction of the bromine and amine functionalities through sequential reactions. For instance, hydrobromination of the double bond could be followed by conversion of the hydroxyl group to an amine.

Functional Group Interconversion Pathways to this compound

Functional group interconversion (FGI) is a key strategy in the synthesis of this compound. This involves transforming one functional group into another to achieve the target molecule.

A plausible FGI pathway starts from 3-aminobutan-1-ol . In this scenario, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a bromide ion. A more direct approach involves the direct substitution of the hydroxyl group with a bromine atom using reagents like hydrobromic acid (HBr) wikipedia.org.

Alternatively, one could start from a precursor where the amine functionality is introduced in a later step. For example, starting with a bromo-substituted carboxylic acid or its derivative, a Hofmann or Curtius rearrangement could be employed to introduce the amine group with the loss of one carbon atom. However, this would require a five-carbon starting material to yield the four-carbon target.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a limited number of steps from readily available precursors.

Nucleophilic Substitution Reactions in Bromination of Butylamine Derivatives

A direct approach involves the bromination of a suitable butylamine derivative. For instance, the treatment of 3-aminobutan-1-ol with a brominating agent like hydrobromic acid can lead to the substitution of the hydroxyl group with a bromine atom wikipedia.org. The reaction conditions, such as temperature and concentration of HBr, would need to be carefully controlled to favor the desired substitution and minimize side reactions.

| Starting Material | Reagent | Product | Key Transformation |

| 3-Aminobutan-1-ol | HBr | This compound | Nucleophilic substitution of -OH by -Br |

Amination Reactions in Bromoalkane Precursors

Another direct route involves the amination of a suitable bromoalkane precursor. A key starting material for this approach is 1,3-dibromobutane . By carefully controlling the stoichiometry and reaction conditions, one of the bromine atoms can be selectively displaced by an amino group.

A classic method for achieving this transformation is the Gabriel synthesis wikipedia.orgperlego.commasterorganicchemistry.comscribd.comyoutube.com. This method utilizes potassium phthalimide as an ammonia surrogate to introduce the primary amine functionality, effectively preventing over-alkylation which can be a problem with direct amination using ammonia. The process involves the N-alkylation of potassium phthalimide with 1,3-dibromobutane, followed by the liberation of the primary amine using hydrazine or acidic hydrolysis wikipedia.orgmasterorganicchemistry.com.

| Precursor | Key Reagents | Intermediate | Final Product |

| 1,3-Dibromobutane | 1. Potassium phthalimide2. Hydrazine | N-(3-Bromobutyl)phthalimide | This compound |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The C3 position of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)-3-bromobutan-1-amine and (S)-3-bromobutan-1-amine. The synthesis of enantiomerically pure forms is crucial for applications where specific stereochemistry is required.

A common strategy for stereoselective synthesis is to start from a chiral precursor, often referred to as chiral pool synthesis . In this context, enantiomerically pure (R)-3-aminobutan-1-ol or (S)-3-aminobutan-1-ol serve as excellent starting materials vcu.edu. The conversion of the hydroxyl group to a bromine atom can be achieved with retention or inversion of configuration depending on the chosen reaction mechanism. For instance, a direct SN2 reaction with a brominating agent would proceed with inversion of stereochemistry.

The synthesis of chiral 3-aminobutan-1-ol itself can be accomplished through various methods, including the reduction of chiral 3-aminobutanoic acid vcu.edu.

Another approach to obtaining enantiomerically pure this compound is through the resolution of a racemic mixture . This can be achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods such as crystallization rsc.org.

Enzymatic kinetic resolution is another powerful tool for separating enantiomers. Lipases, for example, can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers researchgate.netmdpi.com.

| Chiral Precursor | Key Transformation | Chiral Product |

| (R)-3-Aminobutan-1-ol | Stereospecific bromination | (S)-3-Bromobutan-1-amine (via SN2) |

| (S)-3-Aminobutan-1-ol | Stereospecific bromination | (R)-3-Bromobutan-1-amine (via SN2) |

Chiral Auxiliary and Catalytic Asymmetric Synthesis Approaches

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry. yale.edu For a molecule like this compound, achieving a specific stereoisomer is critical for its intended application. Two primary strategies are employed: the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliary Approach: A chiral auxiliary is a stereogenic group temporarily incorporated into a non-chiral starting material to control the stereochemical outcome of subsequent reactions. researchgate.net For the synthesis of this compound, a common strategy would involve the use of well-established auxiliaries like pseudoephedrine or tert-butanesulfinamide. yale.edunih.gov

For instance, a synthetic route could begin with a crotonaldehyde derivative. The aldehyde would be reacted with a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. Subsequent stereoselective reduction of the C=N double bond, followed by hydrobromination of the alkene, would yield the desired brominated amine precursor. The final step involves the removal of the auxiliary group under mild acidic conditions to furnish the enantiomerically enriched this compound. The high diastereoselectivity is often achieved due to the steric hindrance imposed by the bulky auxiliary, which directs the approach of the reagent from the less hindered face. nih.gov

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. nih.gov Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral substrate, such as an enamine or imine, is a powerful method for producing chiral amines. acs.org For this compound, a potential substrate would be an unsaturated amine or a related precursor. The choice of a chiral ligand, often a phosphine-based ligand like BINAP or a derivative, complexed with a metal such as rhodium or iridium, is critical for achieving high enantioselectivity. acs.org The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Organocatalysis represents another avenue, where a small chiral organic molecule, often a chiral amine or a Brønsted acid, catalyzes the reaction. acs.org These methods can offer advantages in terms of lower toxicity and cost compared to metal-based catalysts.

Resolution Techniques for Racemic Mixtures of this compound

When a racemic mixture of this compound is synthesized, resolution techniques are employed to separate the enantiomers.

Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. sigmaaldrich.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of this compound.

Enzymatic Kinetic Resolution: Enzymatic resolution is a highly selective method that utilizes enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture. nih.govmdpi.com For a racemic mixture of this compound, a lipase could be used to catalyze the acylation of one enantiomer, leaving the other unreacted. google.com For example, using an acyl donor like isopropenyl acetate, a lipase from Candida rugosa could selectively acylate the (S)-enantiomer, allowing the (R)-enantiomer to be isolated. mdpi.com The resulting acylated amine can then be separated from the unreacted amine by chromatography or extraction. This method is valued for its high enantioselectivity and mild reaction conditions. nih.govresearchgate.net

The table below illustrates a hypothetical enzymatic resolution process.

| Enantiomer | Enzyme/Acyl Donor | Reaction | Outcome |

|---|---|---|---|

| (R,S)-3-Bromobutan-1-amine | Lipase / Isopropenyl Acetate | Selective Acylation | (R)-3-Bromobutan-1-amine (unreacted) + (S)-N-acetyl-3-bromobutan-1-amine |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and reaction time. nih.govacs.org

Solvent Effects and Temperature Optimization Studies

The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. researchgate.net For the synthesis of amines, solvents can affect the solubility of reactants and reagents, stabilize transition states, and influence the reactivity of nucleophiles and electrophiles.

In the synthesis of this compound, particularly in steps involving nucleophilic substitution or the use of organometallic reagents, a range of solvents would be screened. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often effective for such reactions. researchgate.net Nonpolar solvents such as toluene may be preferred in other contexts, for instance, to enhance the stereoselectivity of certain catalytic reactions. researchgate.net

Temperature is another critical parameter. researchgate.net While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts or decomposition of the product. Low temperatures, such as -78 °C, are often required for reactions involving strong bases like n-butyllithium to ensure selectivity and prevent side reactions. scielo.br Optimization studies would involve running the reaction at various temperatures to find the optimal balance between reaction rate and product purity. researchgate.netnih.gov

The following interactive table shows hypothetical optimization data for a key synthetic step.

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | -78 | 75 |

| THF | -40 | 85 |

| THF | 0 | 60 |

| Toluene | -40 | 92 |

| Toluene | 0 | 78 |

| Acetonitrile | -40 | 55 |

Catalyst Selection and Loading Investigations

In catalytic syntheses, the choice of catalyst and its loading are paramount. For transition metal-catalyzed reactions, variations in the metal center (e.g., rhodium, iridium, nickel) and the chiral ligand can have a profound impact on both yield and enantioselectivity. rsc.org Catalyst loading, typically expressed in mole percent (mol%), is also optimized. researchgate.net While higher catalyst loading can increase the reaction rate, it also increases costs and can complicate product purification. The goal is to use the minimum amount of catalyst necessary to achieve a high yield in a reasonable timeframe. researchgate.net

For instance, in a reductive amination using a nickel-based catalyst, the loading might be varied from 1 mol% to 10 mol% to find the optimal concentration. rsc.orgacs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is a key principle of green chemistry. rsc.org Synthetic routes with high atom economy are preferred as they generate less waste. For example, addition reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies.

In the synthesis of this compound, a route involving the direct hydroamination and hydrobromination of a suitable diene would, in principle, have a higher atom economy than a multi-step synthesis involving protecting groups and auxiliaries, which generate stoichiometric waste. rsc.org

Reaction Mass Efficiency (RME) provides a more comprehensive measure by also considering the solvents and reagents used in the reaction and workup. The goal is to maximize RME by choosing efficient reactions and minimizing the use of auxiliary substances. rsc.org Evaluating different synthetic pathways based on these metrics allows for the selection of a more sustainable and environmentally friendly process. acs.orggctlc.org

Sustainable Reagent and Solvent Selection Methodologies

The growing emphasis on green chemistry principles has spurred the development of more sustainable synthetic routes for chemical compounds, including this compound. These methodologies prioritize the use of renewable, less hazardous, and efficient reagents and solvents to minimize environmental impact. Key strategies include biocatalysis, the use of environmentally benign solvents, and the application of innovative process technologies like flow chemistry.

Biocatalytic Synthesis of Chiral Amines

A highly promising and sustainable approach to synthesizing chiral amines, such as a precursor to this compound, is through biocatalysis. This method utilizes enzymes, which are biodegradable and operate under mild reaction conditions, often in aqueous media, thus reducing the need for harsh chemicals and organic solvents.

One relevant example is the enzymatic synthesis of (R)-3-amino-1-butanol, a structurally similar compound to the precursor of this compound. A novel (R)-selective transaminase from Actinobacteria sp. has been successfully employed for the biosynthesis of (R)-3-amino-1-butanol. researchgate.net In this process, the amino group from a donor, such as isopropylamine, is transferred to a ketone substrate, 4-hydroxy-2-butanone. researchgate.net This biocatalytic approach offers high enantioselectivity, often exceeding 99% enantiomeric excess (e.e.), and can achieve high conversion rates. researchgate.net

The use of whole-cell biocatalysts, such as resting E. coli cells co-expressing alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH), presents another green pathway. rsc.org This "hydrogen-borrowing" amination can convert alcohols directly into enantiopure amines with high atom efficiency. rsc.org These enzymatic systems can be further enhanced through immobilization on solid supports, which improves their stability and allows for easier recovery and reuse, contributing to a more sustainable and economical process. rsc.org

Table 1: Comparison of Biocatalytic Methods for Chiral Amine Synthesis

| Biocatalyst/Method | Substrate | Amine Donor | Key Advantages | Conversion/Yield | Enantiomeric Excess (e.e.) |

| Transaminase (As-TA) | 4-hydroxy-2-butanone | Isopropylamine | High enantioselectivity, mild conditions | Up to 94.9% conversion | >99% (R) |

| E. coli/ADH-AmDH | Various alcohols | Ammonia | High atom efficiency, enantiopure products | Up to 80% conversion | >99% |

| Immobilized ADH/AmDH | (S)-2-hexanol | Ammonia | Enhanced stability, reusability | 90% yield | >99% (R) |

Environmentally Benign Solvents

The choice of solvent is a critical factor in the sustainability of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Research into greener alternatives has identified several promising options for reactions involved in the synthesis of this compound.

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a safer alternative to VOCs. In the context of synthesizing this compound, ILs can be particularly useful in the nucleophilic substitution step where an amino group is introduced. The use of ionic liquids like 1-n-butyl-3-methylimidazolium iodide ([bmim]I) has been shown to facilitate the selective alkylation of amines with alkyl halides under mild conditions. researchgate.net Furthermore, some ionic liquids can be derived from renewable resources, further enhancing their green credentials.

Supercritical Fluids , most notably supercritical carbon dioxide (scCO₂), offer another green solvent alternative. Supercritical CO₂ is non-toxic, non-flammable, and readily available. epa.govnih.gov Its properties can be tuned by adjusting pressure and temperature, allowing for control over solubility and reactivity. nih.gov In the synthesis of amines, scCO₂ can serve as a reaction medium that is easily removed and recycled upon completion of the reaction, minimizing solvent waste. epa.gov Its ability to dissolve gases like hydrogen makes it suitable for hydrogenation reactions that may be part of a synthetic route.

Table 2: Properties of Green Solvents for Amine Synthesis

| Solvent Type | Example | Key Sustainable Properties | Potential Application in this compound Synthesis |

| Ionic Liquid | [bmim]I | Negligible vapor pressure, potential for recyclability, can act as a catalyst. | Nucleophilic amination of a bromo-precursor. |

| Supercritical Fluid | scCO₂ | Non-toxic, non-flammable, easily separable and recyclable, tunable properties. | As a medium for amination or hydrogenation steps. |

Flow Chemistry for Enhanced Sustainability

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages in terms of sustainability and safety, particularly for reactions like halogenation and amination. The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for precise control over reaction parameters such as temperature and mixing. This enhanced control can lead to higher yields, reduced side-product formation, and improved safety, especially when dealing with hazardous reagents.

For the synthesis of this compound, a two-step process involving the bromination of an alcohol followed by amination could be efficiently conducted using flow chemistry. The bromination of alcohols can be performed safely and efficiently in a flow reactor, minimizing the risks associated with handling corrosive brominating agents. organic-chemistry.orglibretexts.org Subsequently, the amination of the resulting bromoalkane can also be carried out in a continuous flow setup, allowing for rapid optimization and safe handling of pressurized ammonia or other amine sources. This approach not only enhances the safety and efficiency of the synthesis but also facilitates easier scale-up.

Reactivity and Reaction Mechanisms of 3 Bromobutan 1 Amine

Reactions Involving the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to engage in a variety of chemical reactions.

Primary amines, such as the one present in 3-Bromobutan-1-amine, readily undergo nucleophilic acylation and alkylation.

Nucleophilic Acylation: This reaction involves the introduction of an acyl group (R-C=O) into the amine. Primary amines react with acylating agents like acid chlorides and acid anhydrides through nucleophilic acyl substitution to form N-substituted amides. libretexts.orgtestbook.com The reaction is typically rapid and proceeds via attack of the nucleophilic amine on the carbonyl carbon of the acylating agent. slideshare.net Due to the amine's primary nature, it possesses two replaceable hydrogen atoms, though overacylation is generally not an issue as the resulting amide is less nucleophilic than the starting amine. libretexts.orgopenstax.org

Nucleophilic Alkylation: Primary amines can be alkylated by reaction with alkyl halides. libretexts.orgopenstax.org This reaction, also known as amino-de-halogenation, involves the breaking of the carbon-halogen bond of the alkyl halide and the formation of a new carbon-nitrogen bond. geeksforgeeks.org However, controlling the extent of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgtestbook.comopenstax.orggeeksforgeeks.orgchemguide.co.uk The reaction proceeds via a nucleophilic substitution mechanism. chemistrystudent.com

Interactive Table: Acylation and Alkylation of Primary Amines

| Reaction Type | Reagent | Product | Mechanism |

| Acylation | Acid Chloride (RCOCl) | N-substituted amide | Nucleophilic Acyl Substitution |

| Acylation | Acid Anhydride ((RCO)₂O) | N-substituted amide | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl Halide (R'X) | Secondary amine, Tertiary amine, Quaternary ammonium salt | Nucleophilic Substitution |

The primary amine of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines. libretexts.orgjove.comlibretexts.orgaklectures.com Imines, also known as Schiff bases, contain a carbon-nitrogen double bond. jove.com This reaction is typically acid-catalyzed and reversible. libretexts.orgjove.comorganicchemistrytutor.com The mechanism involves the initial nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgjove.com This is followed by the elimination of a water molecule to yield the imine. libretexts.org

In contrast, secondary amines react with aldehydes and ketones to form enamines, which have a C=C double bond adjacent to the nitrogen atom. libretexts.orgjove.comlibretexts.orgorganicchemistrytutor.com Since this compound is a primary amine, it will form an imine upon reaction with a suitable carbonyl compound. aklectures.com

As a base, the amine functionality of this compound can react with acids to form ammonium salts. geeksforgeeks.orgsavemyexams.comspectroscopyonline.com This reaction involves the protonation of the lone pair of electrons on the nitrogen atom. spectroscopyonline.com The resulting ammonium salts are typically water-soluble ionic compounds. savemyexams.comlibretexts.org This property is often utilized in pharmaceuticals to enhance the water solubility and bioavailability of drug molecules containing amine groups. spectroscopyonline.comlibretexts.org The reaction with hydrochloric acid, for instance, would yield 3-bromobutan-1-aminium chloride.

The lone pair of electrons on the nitrogen atom also allows amines to act as ligands in coordination chemistry, forming complexes with metal ions. savemyexams.comnih.gov Aminoalkanes can coordinate to a variety of metal centers. researchgate.netupm.edu.my The denticity and nature of the amine ligand play a crucial role in the resulting coordination complex's geometry and stability. nih.gov

Reactions Involving the Secondary Alkyl Bromide Moiety

The bromine atom in this compound is attached to a secondary carbon, making this moiety susceptible to both nucleophilic substitution and elimination reactions. The specific pathway taken depends on various factors, including the strength of the nucleophile/base, the solvent, and the reaction temperature.

Secondary alkyl halides like the one in this compound can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. libretexts.orgbyjus.com

S(_N)2 Reaction: This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group (bromide) departs. byjus.comlecturio.comlibretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgbyjus.com For secondary alkyl halides, the S(_N)2 reaction proceeds with inversion of stereochemistry at the chiral center. lecturio.commasterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. byjus.commasterorganicchemistry.commasterorganicchemistry.com Steric hindrance around the reaction center can significantly slow down or prevent S(_N)2 reactions. byjus.com

S(_N)1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate. byjus.comquora.compearson.com The first step, the formation of the carbocation, is the rate-determining step. byjus.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org S(_N)1 reactions of secondary alkyl halides can lead to a mixture of enantiomers (racemization) if the reaction center is chiral. libretexts.orgpearson.com The rate of an S(_N)1 reaction depends only on the concentration of the alkyl halide. masterorganicchemistry.compressbooks.pub

The competition between S(_N)1 and S(_N)2 pathways for a secondary alkyl halide is a nuanced balance of reaction conditions. libretexts.orgpressbooks.pubyoutube.com

Interactive Table: Comparison of S(_N)1 and S(_N)2 Reactions for Secondary Alkyl Halides

| Feature | S(_N)1 | S(_N)2 |

| Mechanism | Two steps, via carbocation intermediate | One concerted step |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Reactivity | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

In the presence of a base, this compound can undergo elimination reactions to form an alkene. libretexts.orgchemguide.co.uk Similar to substitution reactions, elimination can proceed through two main pathways for secondary alkyl halides: E1 and E2. socratic.orgunacademy.combyjus.com

E2 Reaction: This is a one-step, concerted reaction where the base removes a proton from a carbon adjacent to the one bearing the bromine, and the bromide ion leaves simultaneously, forming a double bond. socratic.orgunacademy.combyjus.com This pathway is favored by strong, bulky bases. socratic.orglibretexts.org The reaction rate is dependent on the concentration of both the substrate and the base. socratic.orgbyjus.com When multiple β-hydrogens are available, the major product is typically the more substituted alkene (Zaitsev's rule). doubtnut.commsu.edu For 2-bromobutane, an analogous structure, E2 elimination yields a mixture of but-1-ene and but-2-ene (cis and trans isomers), with but-2-ene being the major product. libretexts.orgchemguide.co.ukdoubtnut.commsu.edu

E1 Reaction: This is a two-step reaction that proceeds through the same carbocation intermediate as the S(_N)1 reaction. socratic.orgbyjus.com In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. byjus.com E1 reactions are favored by weak bases and polar protic solvents and often compete with S(_N)1 reactions. libretexts.org The regioselectivity also generally follows Zaitsev's rule. socratic.org

Interactive Table: Comparison of E1 and E2 Reactions for Secondary Alkyl Halides

| Feature | E1 | E2 |

| Mechanism | Two steps, via carbocation intermediate | One concerted step |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Base] |

| Base | Weak base required | Strong base favored |

| Solvent | Good ionizing (polar protic) solvents favor | Solvent polarity is less critical |

| Regioselectivity | Zaitsev's rule | Zaitsev's rule (usually) |

An important reaction pathway for γ-haloamines like this compound is intramolecular nucleophilic substitution, which leads to the formation of five-membered heterocyclic rings. In this case, the amine nitrogen can act as an internal nucleophile, attacking the carbon bearing the bromine to form a substituted pyrrolidine (B122466). whiterose.ac.uk The synthesis of substituted pyrrolidines is of significant interest due to their presence in many natural products and pharmaceuticals. mappingignorance.orgenamine.netnih.govnih.gov

Organometallic Transformations at the Bromine Center

The carbon-bromine bond in this compound is the primary site for organometallic transformations. The most common of these is the formation of a Grignard reagent, an organomagnesium halide, by reacting the alkyl halide with magnesium metal. openstax.org However, the presence of the acidic primary amine proton (pKa ≈ 10-11) presents a significant challenge. Grignard reagents are exceptionally strong bases and will be readily quenched by the amine proton in an acid-base reaction, preventing the formation of the desired carbon-magnesium bond. chemguide.co.ukacs.org

To circumvent this, the amine functionality must first be protected with a suitable group that is stable to the conditions of Grignard reagent formation yet can be removed later. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or silyl (B83357) groups (e.g., TMS). A more direct approach involves a double deprotonation strategy using a strong, non-nucleophilic base to form a diamide, which can then undergo metal-halogen exchange.

A critical side reaction in the synthesis of Grignard reagents is the Wurtz coupling, where the newly formed organometallic species reacts with a starting alkyl halide molecule. researchgate.net Continuous production processes have been shown to improve the selectivity for Grignard reagent formation over Wurtz coupling compared to traditional semi-batch methods. researchgate.net

The resulting Grignard reagent of protected this compound is a potent nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. chemguide.co.ukacs.org

Table 1: Comparison of Grignard Reagent Formation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Synthesis | Reaction of the alkyl halide with magnesium metal in an ether solvent like diethyl ether or THF. openstax.org | Well-established and widely used. | Requires strictly anhydrous conditions; amine protection is necessary for this compound. acs.org |

| Continuous Flow | The halide and magnesium are continuously fed into a reactor. | Higher selectivity, reduced Wurtz coupling, improved safety and scalability. researchgate.net | Requires specialized equipment. |

| Electrochemical Synthesis | Electrochemical reaction of a Grignard precursor at a metal electrode in an ionic liquid. google.com | Can offer alternative reaction conditions. | Less common, may require specific electrolytes and cell setups. |

Intermolecular Reactivity of this compound as a Bifunctional Reagent

The dual functionality of this compound makes it a valuable bifunctional reagent, capable of reacting at either the nucleophilic amine center or the electrophilic bromine-bearing carbon. This allows for its incorporation into larger molecular architectures through various strategies.

Linker Applications in Polymerization and Supramolecular Chemistry

As a bifunctional molecule, this compound can act as a linker or monomer in polymerization reactions. For instance, the primary amine can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides, while the bromine atom remains available for subsequent modification or cross-linking. Alternatively, the bromine can be used in atom transfer radical polymerization (ATRP) or other controlled polymerization techniques.

In supramolecular chemistry, the specific binding interactions of both the amine and the alkyl halide can be exploited. The amine can form hydrogen bonds or coordinate to metal centers, while the alkyl halide can participate in halogen bonding or act as a guest within a host molecule. For example, studies on triangular macrocycles have demonstrated selective binding of haloalkane isomers, highlighting the potential for specific noncovalent interactions. rsc.orgkaust.edu.sa The ability to form connections at two distinct points makes this compound a candidate for constructing complex, self-assembled systems like catenanes and rotaxanes.

Sequential and Orthogonal Functionalization Strategies

The differential reactivity of the amine and alkyl bromide moieties allows for sequential and orthogonal functionalization. The amine group can be selectively reacted under conditions that leave the alkyl bromide untouched, and vice-versa.

For example, the primary amine can be readily acylated, sulfonated, or alkylated under basic conditions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to form new C-N bonds. acs.org Conversely, the alkyl bromide can undergo nucleophilic substitution with a wide range of nucleophiles (e.g., cyanide, azide, thiols, carboxylates).

Palladium-catalyzed C(sp³)–H activation and subsequent alkylation offer a modern approach to functionalization. researchgate.net By using a directing group, often derived from the amine, a catalyst can selectively activate a C-H bond and couple it with an alkyl halide. While this typically functionalizes the carbon backbone, it showcases the advanced strategies available for modifying molecules with both amine and halide functionalities.

Table 2: Orthogonal Reaction Strategies for this compound

| Reaction at Amine Group | Reagents/Conditions | Reaction at Bromo Group | Reagents/Conditions |

|---|---|---|---|

| Acylation | Acyl chloride, base | Nucleophilic Substitution (SN2) | NaCN, NaN3, R-SH, R-COO-Na+ |

| Sulfonylation | Sulfonyl chloride, base | Williamson Ether Synthesis | R-O- Na+ |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | Grignard Formation (protected) | Mg, THF openstax.org |

| Boc Protection | (Boc)2O, base | Coupling Reactions | Organocuprates (Gilman reagents) |

Intramolecular Reactivity and Cyclization Pathways of this compound

The proximity of the nucleophilic amine and the electrophilic carbon center allows for intramolecular reactions, primarily leading to the formation of nitrogen-containing heterocyclic rings.

Potential for Aziridine (B145994) and Azetidine (B1206935) Ring Formation Under Specific Conditions

Intramolecular nucleophilic substitution is a key reaction pathway for haloamines. wikipedia.org In the case of this compound, the amine nitrogen can attack the carbon atom bearing the bromine atom. This is a 1,3-relationship, and such an intramolecular S_N2 reaction results in the formation of a four-membered ring.

Under basic conditions, the amine is deprotonated, increasing its nucleophilicity and facilitating the ring-closing reaction to form 2-methylazetidine. The synthesis of azetidines from 1,3-dihalides or by the cyclization of γ-haloamines is a well-established method. rsc.orgorganic-chemistry.org The reaction proceeds via an intramolecular displacement of the bromide by the amine. ugent.be

Formation of an aziridine (a three-membered ring) from this compound is less direct. It would require the amine to attack the C2 carbon, which is not electrophilic. However, enzymatic pathways involving iron(IV)-oxo species can initiate C-H bond cleavage, potentially leading to radical or cationic intermediates that could cyclize to form aziridines, though this is more speculative for this specific substrate. nih.gov More commonly, aziridines are formed from 1,2-haloamines. wikipedia.org

Table 3: Cyclization Products from Haloamines

| Starting Material | Relationship | Ring System Formed | Example |

|---|---|---|---|

| 1,2-Haloamine | β-Haloamine | Aziridine (3-membered) | Cyclization of 2-chloroethanamine |

| This compound | γ-Haloamine | Azetidine (4-membered) | Formation of 2-methylazetidine |

Rearrangement Reactions Involving Internal Functional Group Interactions

Rearrangement reactions in haloamines can occur under specific conditions, often involving neighboring group participation. While large-scale skeletal rearrangements are not commonly reported for simple γ-haloamines like this compound under typical conditions, the potential for subtle rearrangements exists, especially in the presence of strong bases or Lewis acids.

One possibility involves the formation of the azetidine ring, which itself can undergo further reactions. For example, a protonated amine can act as a leaving group, potentially initiating a rearrangement. scribd.com More complex rearrangements are often seen in related systems like α-halo ketones, which undergo the Favorskii rearrangement to form carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate. slideshare.net While not directly analogous, this illustrates how the interaction between a halogen and a nearby functional group can lead to significant structural reorganization. The interaction between the bromine and the amine could, under specific catalytic conditions, facilitate hydride shifts or other rearrangements, although such pathways are not prominently documented for this specific molecule.

Stereochemical Outcomes and Diastereoselectivity in this compound Reactions

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the context of its intramolecular cyclization to form 2-methylpyrrolidine (B1204830). Since this compound possesses a stereocenter at the carbon atom bearing the bromine, the stereochemistry of the starting material is expected to dictate the stereochemistry of the product.

The intramolecular reaction is anticipated to proceed via a nucleophilic substitution (SN2) mechanism, where the amine group acts as the nucleophile, attacking the electrophilic carbon bonded to the bromine atom. pearson.com This "backside attack" mechanism characteristically results in an inversion of configuration at the stereocenter. pearson.com Therefore, the cyclization of an enantiomerically pure form of this compound would be expected to yield the corresponding enantiomer of 2-methylpyrrolidine with a high degree of stereoselectivity. For instance, (R)-3-bromobutan-1-amine would be predicted to form (S)-2-methylpyrrolidine, and (S)-3-bromobutan-1-amine would yield (R)-2-methylpyrrolidine.

In reactions where additional stereocenters are formed, diastereoselectivity becomes a critical factor. For example, if a substituted derivative of this compound were to undergo cyclization, the formation of diastereomers would be possible. The ratio of these diastereomers would be influenced by steric hindrance and the conformational preferences of the transition state. Diastereoselective reactions aim to predominantly form one diastereomer over others. uou.ac.in The control of diastereoselectivity is a key challenge and a significant area of research in the synthesis of complex cyclic molecules. pkusz.edu.cn

Detailed research findings, including specific diastereomeric ratios (d.r.) under various conditions, would be crucial for synthetic applications. The table below illustrates the type of data that would be generated in such a study, showing hypothetical outcomes for a reaction that produces two diastereomers.

Table 1: Illustrative Diastereoselectivity in a Hypothetical Reaction of a this compound Derivative This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Entry | Solvent | Temperature (°C) | Catalyst | Diastereomeric Ratio (A:B) |

|---|---|---|---|---|

| 1 | Dichloromethane | 25 | None | 75:25 |

| 2 | Tetrahydrofuran | 25 | None | 80:20 |

| 3 | Dichloromethane | 0 | Lewis Acid X | 95:5 |

| 4 | Tetrahydrofuran | 0 | Lewis Acid X | 98:2 |

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies are essential for understanding the feasibility, rate, and mechanism of reactions involving this compound. Such studies would quantify the energy changes and reaction speeds, providing insight into the reaction's profile.

Kinetic Studies: Kinetic analysis of the intramolecular cyclization of this compound would focus on determining the reaction rate and its dependence on factors like concentration, temperature, and solvent. The rate law for the reaction would elucidate the molecularity of the rate-determining step. For an intramolecular SN2 reaction, a first-order rate law would be expected, as the reaction occurs within a single molecule. pearson.com

Key kinetic parameters that would be investigated include:

Rate Constant (k): A measure of the reaction speed.

Activation Energy (Ea): The minimum energy required for the reaction to occur.

Pre-exponential Factor (A): Related to the frequency of correctly oriented molecular collisions.

These parameters are interconnected through the Arrhenius equation. Experimental determination of the rate constant at different temperatures allows for the calculation of the activation energy. acs.org

Thermodynamic Studies: Thermodynamic studies would focus on the energy changes between the reactant (this compound) and the product (e.g., 2-methylpyrrolidine). The key thermodynamic parameters are:

Enthalpy of Reaction (ΔH): The heat absorbed or released during the reaction. An exothermic reaction (negative ΔH) is generally more favorable.

Entropy of Reaction (ΔS): The change in disorder. Cyclization reactions typically have a negative entropy change as two molecules (in intermolecular reactions) or a flexible chain (in intramolecular reactions) become a more ordered ring structure.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process.

For the intramolecular cyclization, the formation of a stable five-membered pyrrolidine ring is expected to be an enthalpically favorable process. Studies on analogous compounds like 1-bromobutane (B133212) have provided thermodynamic data for related reactions, which serve as a basis for predicting the behavior of its isomers. acs.org

The following table illustrates the type of kinetic and thermodynamic data that would be sought in a comprehensive study of the cyclization of this compound.

Table 2: Illustrative Kinetic and Thermodynamic Data for the Intramolecular Cyclization of this compound This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| Rate Constant (k) | 1.5 x 10-4 | s-1 | 298 K, in Tetrahydrofuran |

| Activation Energy (Ea) | 85 | kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -95 | kJ/mol | 298 K |

| Entropy of Reaction (ΔS) | -40 | J/(mol·K) | 298 K |

| Gibbs Free Energy (ΔG) | -83 | kJ/mol | 298 K |

Applications of 3 Bromobutan 1 Amine As a Synthetic Intermediate

Synthesis of Complex Organic Molecules

The structural framework of 3-Bromobutan-1-amine makes it a suitable starting point or intermediate for the synthesis of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.

While specific palladium-catalyzed cross-coupling reactions involving this compound are not extensively documented in dedicated studies, the presence of a secondary alkyl bromide structure suggests its potential participation in such transformations. Cross-coupling reactions, like the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated to create new C-C bonds. mdpi.com Theoretically, the C-Br bond in this compound could react with organometallic reagents (e.g., organoboranes, organozincs) under palladium catalysis to append new carbon-based substituents at the 3-position of the butane (B89635) chain.

As a bifunctional molecule, this compound is an excellent reagent for introducing both an amine and a halogen atom, or derivatives thereof, into a target molecule. The primary amine can readily undergo a variety of reactions such as acylation, alkylation, and reductive amination to form amides, secondary or tertiary amines, and new C-N bonds, respectively. smolecule.compearson.com The bromine atom can be retained as a reactive handle for subsequent transformations or can be the point of attachment to a larger molecular scaffold through nucleophilic substitution. smolecule.com This allows for a modular approach to synthesis, where the amino-butyl fragment is incorporated into a molecule, leaving the bromine available for further diversification.

| Reaction Type | Reagent/Conditions | Functional Group Transformation |

| N-Alkylation | Alkyl Halide, Base | Primary Amine → Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride, Base | Primary Amine → Amide |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, CN⁻) | C-Br → C-Nu |

| Intramolecular Cyclization | Base | Forms 3-methylpyrrolidine |

This table summarizes potential synthetic transformations utilizing the dual functionality of this compound.

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.comuou.ac.in this compound serves as a valuable precursor for the synthesis of several classes of these important compounds.

The synthesis of pyrrolidine (B122466) derivatives is a prominent application of haloamines. Through intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the bromine, this compound can undergo cyclization. This reaction, typically promoted by a base, results in the formation of a five-membered ring. Specifically, the cyclization of this compound would yield 3-methylpyrrolidine, a substituted pyrrolidine scaffold. The formation of five-membered rings via this pathway is generally favored. cardiff.ac.ukorganic-chemistry.org

For the synthesis of six-membered rings like piperidines, direct intramolecular cyclization of this compound is not feasible. However, it can be used as a building block in multi-step annulation strategies. For example, it can be used to alkylate a suitable precursor to construct a portion of the piperidine (B6355638) ring system. nih.govgoogle.com

The synthesis of morpholine (B109124) derivatives, which contain both nitrogen and oxygen in a six-membered ring, can also utilize this compound. organic-chemistry.orgresearchgate.net This typically involves reacting the bromo-amine with a molecule containing a hydroxyethylamino moiety or a similar fragment that provides the necessary oxygen atom and remaining carbons for the ring closure. beilstein-journals.orgchemrxiv.org

The role of this compound in the synthesis of aromatic heterocycles like imidazole (B134444), pyridine (B92270), and pyrimidine (B1678525) is typically not as a primary ring-forming component. Standard syntheses of these rings, such as the Radziszewski imidazole synthesis or the Hantzsch pyridine synthesis, utilize different types of precursors. baranlab.orgrasayanjournal.co.intsijournals.com Instead, this compound is more commonly employed to introduce a (4-amino-2-butyl) substituent onto a pre-existing heterocyclic core. This is achieved by using the amine as a nucleophile to attack an electrophilic site on the heterocycle, or by using the bromine to alkylate a nucleophilic position on the ring, such as a nitrogen or a deprotonated carbon atom. mdpi.combhu.ac.in

Role in Polymer and Material Science

In the field of polymer and material science, molecules containing a reactive halogen atom are valuable as initiators for controlled radical polymerization techniques. Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing well-defined polymers. The bromine atom in this compound can serve as an initiator for ATRP, allowing for the growth of polymer chains from this small molecule. This process would result in polymers with an amino group at one end, which can be used for further functionalization, such as grafting the polymer onto surfaces or coupling it to biomolecules. The analogous compound, 4-bromobutan-1-amine (B1267872), has been noted for its utility in grafting onto polymers via ATRP, suggesting a similar potential for the 3-bromo isomer.

Monomer for Specialty Polymers and Copolymers

Functionalization of Polymer Surfaces and Nanomaterials

The introduction of amino groups onto surfaces can alter their chemical and physical properties, enhancing functionality for various applications. nih.govresearchgate.net In principle, this compound could be used to functionalize surfaces through the reaction of its amine group or by utilizing the bromo- C(sp³) bond. For example, the amine could react with surface-bound electrophiles, or the bromo-group could be used for grafting onto nucleophilic surfaces. Despite this potential, there is a lack of specific studies detailing the use of this compound for the functionalization of polymer surfaces or nanomaterials. Research in this area often employs other aminosilanes or halo-amines, such as 3-aminopropyltriethoxysilane, for surface modification. nih.govresearchgate.netgoogle.com

Derivatization for Specific Research Applications

The dual reactivity of this compound makes it a candidate for derivatization to create more complex molecules for specialized research purposes.

Synthesis of Ligands for Catalysis

The synthesis of ligands containing both soft (bromo) and hard (amino) donor atoms can be of interest in coordination chemistry and catalysis. The amine group in this compound could be used as an anchor point to build more complex ligand structures. However, a review of the literature did not reveal any specific research where this compound is used as a precursor for the synthesis of catalytic ligands. Studies in this field often utilize other bifunctional amines or bromo-amines to generate ligands for various metal-catalyzed reactions. sioc-journal.cn

Preparation of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The amine group of this compound could, in theory, be coupled to a fluorophore or other reporter molecule, with the bromo-group available for attachment to a target or for modulating the probe's properties. While the synthesis of fluorescent probes from related compounds like 4-bromobutan-1-amine has been reported, there are no specific research articles detailing the preparation and application of molecular probes derived directly from this compound. smolecule.com

Development of Sensors and Detection Reagents in Chemical Systems

The development of chemical sensors often relies on the specific interaction of an analyte with a functionalized surface or molecule. The reactive moieties of this compound could potentially be used to create selective binding sites for target analytes. For instance, its amine group could be incorporated into a polymer matrix designed for sensing applications. Nevertheless, there is a lack of published research specifically demonstrating the use of this compound in the development of sensors or detection reagents.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Analysis

Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-bromobutan-1-amine. Its utility extends from simple structural confirmation to complex stereochemical assignments and the study of dynamic processes.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for an unambiguous assignment of all signals and to establish the precise connectivity of the molecule, multi-dimensional NMR techniques are indispensable. kashanu.ac.ir

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the spin-spin coupling network between adjacent protons. For this compound, correlations would be expected between the protons of the methyl group (C4) and the methine proton at C3, between the C3 proton and the methylene (B1212753) protons at C2, and between the C2 protons and the methylene protons at C1.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the methyl group (H4) would show a correlation to the bromine-bearing carbon (C3) and the adjacent methylene carbon (C2), confirming their position in the chain. tdx.catmdpi.com

The combination of these techniques allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, as detailed in the hypothetical data table below.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 1 (-CH₂NH₂) | ~2.8 - 3.0 | ~40-45 | H1 → C2, C3 | H1 ↔ H2 |

| 2 (-CH₂-) | ~1.8 - 2.0 | ~35-40 | H2 → C1, C3, C4 | H2 ↔ H1, H3 |

| 3 (-CHBr-) | ~4.0 - 4.2 | ~50-55 | H3 → C1, C2, C4 | H3 ↔ H2, H4 |

Note: Chemical shifts are estimated and can vary based on solvent and other experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent phenomena, such as conformational changes or reaction kinetics, with energy barriers in the range of approximately 5 to 25 kcal/mol. jove.com For chiral amines like this compound, DNMR can be employed to study processes like nitrogen inversion or restricted rotation around C-C or C-N bonds. acs.orgnih.gov By acquiring spectra at different temperatures, one can observe the broadening and coalescence of signals as the rate of a dynamic process increases. Line shape analysis of these variable-temperature spectra allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the process being studied. jove.com This can provide valuable information on the conformational flexibility of the molecule and the energy barriers associated with specific intramolecular motions. acs.org

Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of compounds and deducing their structure through fragmentation analysis. usp.br

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 ppm. mdpi.com This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₄H₁₀BrN. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and M⁺+2) in an approximate 1:1 ratio, corresponding to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. neu.edu.tr

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a "precursor ion") is selected, fragmented, and the resulting "product ions" are analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. wikipedia.orgnih.gov For this compound, fragmentation is expected to occur via several key pathways:

Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. wikipedia.orglibretexts.org For this compound, cleavage of the C1-C2 bond would result in the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺).

Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (·Br), resulting in a butylaminyl cation at m/z 72.

Loss of HBr: The molecule can also lose a molecule of hydrogen bromide, leading to an ion at m/z 71.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 151/153 | [C₄H₁₀BrN]⁺ | Molecular Ion (M⁺) |

| 72 | [C₄H₁₀N]⁺ | Loss of ·Br from M⁺ |

| 71 | [C₄H₉N]⁺· | Loss of HBr from M⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations During Reactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability. edinst.comphotothermal.com

For this compound, key vibrational modes include:

N-H Stretching: Primary amines typically show two sharp, medium-intensity bands in the 3300-3500 cm⁻¹ region. pressbooks.pub

C-H Stretching: Aliphatic C-H stretches appear in the 2850-2960 cm⁻¹ range.

N-H Bending (Scissoring): This vibration occurs around 1590-1650 cm⁻¹. researchgate.net

C-Br Stretching: The carbon-bromine stretch is found in the fingerprint region, typically between 500 and 600 cm⁻¹.

During a chemical reaction, such as the nucleophilic substitution of the bromine atom or the acylation of the amine group, vibrational spectroscopy is an excellent tool for monitoring the transformation. For example, the disappearance of the characteristic C-Br stretching band would indicate successful substitution at C3. Similarly, the formation of an amide from the amine would be evidenced by the appearance of a strong C=O stretching band (~1650 cm⁻¹) and changes in the N-H stretching region. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure of Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules and for detailing the intricate packing of molecules in the solid state. libretexts.orgd-nb.info This technique is particularly crucial for derivatives of this compound, where stereochemistry can significantly influence biological activity or material properties.

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de This pattern provides a detailed electron density map, from which the precise spatial arrangement of each atom in the crystal lattice can be determined. For chiral compounds, the use of anomalous dispersion allows for the absolute assignment of (R) or (S) configuration at stereocenters. libretexts.orgthieme-connect.de

In the context of this compound derivatives, X-ray crystallography has been instrumental. For instance, studies on N-(4-bromobutanoyl)-N'-(aryl)thiourea derivatives, which can be synthesized from related bromo-precursors, have revealed how intramolecular and intermolecular hydrogen bonds dictate their molecular conformation and crystal packing. researchgate.net Research on N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea and N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea showed that both crystallize in the triclinic P-1 space group, with molecules adopting a trans-cis configuration stabilized by intramolecular hydrogen bonds. researchgate.net These structures are further stabilized by intermolecular N-H···S hydrogen bonds, forming dimers. researchgate.net

The formation of salts is a common strategy to obtain crystalline derivatives suitable for X-ray analysis. Chiral resolving agents, such as derivatives of tartranilic acid, can be used to separate enantiomers of chiral amines through the formation of diastereomeric salts, whose absolute configurations can then be confirmed by X-ray diffraction. nih.gov This technique has been successfully applied to determine the absolute stereochemistry of complex psychoactive substances. nih.gov

Table 1: Crystallographic Data for a Derivative of a Bromo-Amine

| Parameter | Value |

|---|---|

| Compound | S-butyl-N,N′-bis(dehydroabietyl)thiouronium bromide |

| Molecular Formula | C45H69N2SBr |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 11.543(2) |

| b (Å) | 11.5238(17) |

| c (Å) | 15.689(3) |

| β (°) | 100.072(4) |

| V (ų) | 2054.8(6) |

| Z | 2 |

Data sourced from a study on chiral thiouronium salts, illustrating the type of data obtained from X-ray crystallography. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Product Isolation

Chromatographic techniques are indispensable for both assessing the purity of this compound and for isolating specific products from complex reaction mixtures. The choice of method depends on the volatility, polarity, and scale of the separation.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. vt.edu For amines, which can exhibit poor peak shape due to their basicity, derivatization is often employed to improve chromatographic performance. vt.edu However, with appropriate column selection, such as those with polar stationary phases or specialized packings like Tenax-GC, direct analysis of amines is possible. bre.com GC is a powerful tool for monitoring the progress of reactions involving this compound, allowing for the quantification of reactants, products, and byproducts. For instance, in the synthesis of N-butylphthalimide from 1-bromobutane (B133212) (a related haloalkane), GC with a flame ionization detector (FID) and an internal standard method was used to accurately determine reaction kinetics. researchgate.net The identity of the products can be unequivocally confirmed by coupling the gas chromatograph to a mass spectrometer (GC-MS). researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net It is frequently used to assess the purity of this compound and its derivatives, often achieving purities of ≥98%. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode of operation. researchgate.net Detection is typically achieved using a UV detector, especially if the molecule contains a chromophore. For compounds lacking a strong UV chromophore, derivatization with a UV-active or fluorescent tag can be employed. Preparative HPLC allows for the isolation of pure compounds from reaction mixtures for further characterization or use. rsc.org For instance, in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, where a protected form of 4-bromobutan-1-amine (B1267872) was used, reaction progress was monitored by HPLC. biorxiv.org

Column Chromatography is a fundamental and widely used technique for the purification of reaction products on a larger scale. publish.csiro.au The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent (eluent) is passed through to separate the components based on their differential adsorption to the stationary phase. mdpi.com The polarity of the eluent is often varied (gradient elution) to effectively separate compounds with different polarities. rsc.org For example, in the synthesis of various organic compounds, column chromatography is the standard method for isolating the desired product from starting materials, reagents, and byproducts. rsc.orgmdpi.com The separation is often monitored by Thin-Layer Chromatography (TLC) , a rapid and simple method to track the progress of the separation. rsc.org

Table 2: Exemplary Chromatographic Conditions for Amine-Related Compound Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | ZB-50 capillary column (60m x 0.32mm, 0.50 µm) | Nitrogen | Flame Ionization Detector (FID) | Separation of Aripiprazole and related materials including 1,4-dibromobutane. google.com |

| HPLC | Gemini C18 (250 mm × 4.6 mm, 5-μm) | Acetonitrile/Aqueous KH2PO4 and H3PO4 | UV | Analysis of Dehydrocavidine. researchgate.net |

| Column Chromatography | Silica gel (200-300 mesh) | Chloroform | N/A (fractions collected) | Isolation of dibutyl carbonate and dibutyl ether. publish.csiro.au |

This table provides examples of chromatographic conditions used for compounds structurally related or in similar analytical contexts to this compound.

Computational and Theoretical Investigations of 3 Bromobutan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are routinely used to explore electronic structure and predict reactivity through various descriptors. chemrxiv.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to act as an electron donor and acceptor, respectively. The HOMO-LUMO energy gap is a key indicator of chemical stability.

A detailed search of scientific literature did not yield specific published data on the HOMO-LUMO energies or orbital diagrams for 3-bromobutan-1-amine. Such a study would be expected to show the HOMO localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO would likely be centered on the antibonding σ* orbital of the carbon-bromine bond, indicating the site of electrophilicity and susceptibility to nucleophilic attack.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.

Specific MEP maps for this compound are not available in the reviewed literature. A theoretical calculation would likely reveal a region of high negative potential around the lone pair of the nitrogen atom, confirming its role as a nucleophilic and hydrogen-bond accepting site. Conversely, a region of positive potential would be expected around the hydrogen atoms of the amine group, with a region of slight positive potential on the carbon atom bonded to the bromine, highlighting its electrophilic nature.

Conformational Analysis and Energy Landscape of this compound

The flexible butane (B89635) backbone of this compound allows it to exist in multiple spatial arrangements, or conformations, which can significantly influence its reactivity.

Ab Initio and Density Functional Theory (DFT) Studies of Rotational Isomers

The rotation around the C-C single bonds in this compound gives rise to various rotational isomers (rotamers), such as anti and gauche forms. Ab initio and DFT calculations can determine the geometries and relative energies of these conformers, identifying the most stable structures. core.ac.uk

No specific computational studies detailing the potential energy surface or the relative energies of the rotational isomers of this compound have been published. Studies on similar molecules, like 1-bromobutane (B133212), have identified multiple stable conformers (e.g., anti-anti, anti-gauche). researchgate.net A conformational analysis of this compound would be more complex due to the presence of the amine group, which could participate in intramolecular hydrogen bonding with the bromine atom in certain gauche conformations, potentially stabilizing them.

Intermolecular Interactions and Solvation Effects

The behavior of a molecule can change dramatically in solution due to interactions with solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects to predict how solvation influences conformational equilibria and reactivity.

There are no specific published studies on the solvation effects on this compound. General principles suggest that in polar protic solvents, the amine group would be stabilized through hydrogen bonding, which could affect the conformational preferences and the nucleophilicity of the nitrogen atom. Similarly, polar solvents would stabilize the transition states of ionic reactions, such as SN2 or E2, influencing their rates.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. For this compound, key reactions include intermolecular nucleophilic substitution (SN2) and elimination (E2), as well as intramolecular cyclization.

A review of the literature found no specific computational models for the reaction pathways of this compound. Theoretical studies on related systems provide a framework for what might be expected:

SN2/E2 Reactions: Calculations on the reaction of similar secondary alkyl halides with nucleophiles could determine the activation energies for the SN2 and E2 pathways, predicting the likely product distribution. researchgate.net

Intramolecular Cyclization: The bifunctional nature of this compound allows for intramolecular SN2 reaction, where the amine attacks the carbon bearing the bromine to form a four-membered azetidine (B1206935) ring (2-methylazetidine). Computational studies could model the transition state for this cyclization, providing the activation energy and insight into the reaction kinetics. Studies on the analogous 4-bromobutan-1-amine (B1267872) suggest that such cyclizations are kinetically favorable.

Without specific calculations, quantitative data on activation barriers and transition state geometries for these reactions involving this compound remain unavailable.

While the principles of computational and theoretical chemistry provide a clear framework for investigating the properties of this compound, a search of the current scientific literature indicates a lack of specific, published studies on this particular compound. The detailed analysis of its electronic structure, conformational landscape, and reaction mechanisms through methods like DFT remains an open area for future research. Such studies would be valuable for a complete understanding of the molecule's chemical behavior and for its potential applications in synthesis.

Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

Computational chemistry offers powerful tools to predict the selectivity of chemical reactions involving this compound. The presence of two reactive sites, the nucleophilic amine group and the carbon atom bearing the bromine atom (an electrophilic site susceptible to nucleophilic attack), makes predicting the outcome of its reactions a complex task.

Regioselectivity: In reactions such as intramolecular cyclization, the formation of different ring sizes is possible. For instance, under basic conditions, the amine can act as an internal nucleophile, displacing the bromide to form a cyclic amine. Theoretical calculations, often employing Density Functional Theory (DFT), can model the transition states for the formation of different ring structures, such as azetidine (a four-membered ring) or pyrrolidine (B122466) (a five-membered ring via rearrangement). By comparing the activation energies for these pathways, a prediction of the favored product can be made. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored over smaller, more strained rings.

Chemoselectivity: When reacting with a reagent that can interact with either the amine or the alkyl bromide, computational models can predict which functional group will preferentially react. For example, in a reaction with a strong, non-nucleophilic base, deprotonation of the amine might be favored. Conversely, with a soft nucleophile, substitution at the carbon-bromine bond is more likely. The relative energies of the transition states for these competing pathways can be calculated to determine the most probable reaction course.

Stereoselectivity: this compound possesses a chiral center at the carbon atom bonded to the bromine. Computational studies can predict the stereochemical outcome of reactions at this center. For instance, in a nucleophilic substitution reaction, it is possible to model the transition states for both inversion (S_N2-type) and retention of configuration. The energy difference between these transition states allows for the prediction of the enantiomeric excess of the product.

A hypothetical example of predicting the selectivity of an intramolecular cyclization reaction is presented in the table below. The data illustrates how computational chemistry can be used to determine the most likely product by comparing the calculated activation energies for different reaction pathways.

| Reaction Pathway | Product | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Intramolecular S_N2 | 2-Methylazetidine | 35.2 | Minor |

| Intramolecular S_N2 with rearrangement | Pyrrolidine | 28.5 | Major |

Calculation of Activation Energies and Reaction Rate Constants

A cornerstone of computational reaction dynamics is the calculation of activation energies (Ea) and reaction rate constants (k). These parameters provide a quantitative measure of how fast a reaction proceeds. Using computational methods like Transition State Theory (TST) in conjunction with quantum chemical calculations (e.g., DFT), the potential energy surface of a reaction can be mapped out.

The activation energy is determined as the energy difference between the reactants and the transition state. The pre-exponential factor in the Arrhenius equation, which is related to the frequency of collisions with the correct orientation, can also be estimated from the vibrational frequencies of the transition state.

The reaction rate constant can then be calculated using the Arrhenius equation:

k = A * exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the gas constant

T is the temperature in Kelvin

Below is an illustrative data table showcasing how calculated activation energies can be used to compare the rates of competing reactions for a related compound, 1-bromobutane, under nucleophilic substitution conditions.

| Nucleophile | Reaction | Calculated Activation Energy (kcal/mol) | Relative Rate |

| Hydroxide (B78521) Ion | S_N2 | 22.5 | Fast |

| Water | S_N2 | 30.1 | Slow |

This table is based on general principles and data for the analogous 1-bromobutane to illustrate the concept, due to a lack of specific published data for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an indispensable tool for the prediction of spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

Calculation of NMR Chemical Shifts and Coupling Constants